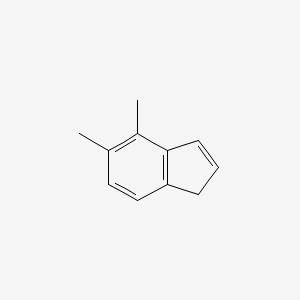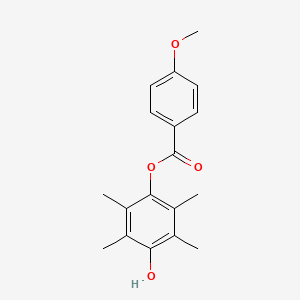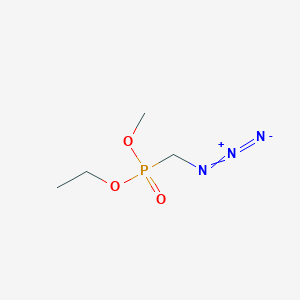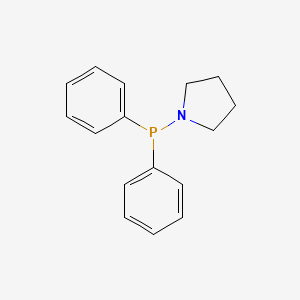
1-(Diphenylphosphanyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylphosphanyl)pyrrolidine is an organophosphorus compound that features a pyrrolidine ring bonded to a diphenylphosphanyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
化学反应分析
Types of Reactions: 1-(Diphenylphosphanyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The diphenylphosphanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles like alkyl halides.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
科学研究应用
1-(Diphenylphosphanyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential in drug design and development, particularly as a scaffold for bioactive molecules.
Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.
Industry: It finds applications in the synthesis of fine chemicals and materials science.
作用机制
The mechanism by which 1-(Diphenylphosphanyl)pyrrolidine exerts its effects is primarily through its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, enhancing reaction rates and selectivity. The molecular targets often involve transition metals, and the pathways include various catalytic processes such as hydrogenation, cross-coupling, and polymerization.
相似化合物的比较
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
1-(Diphenylphosphanyl)ethane: A related compound with a different backbone structure.
1-(Diphenylphosphanyl)butane: Similar in structure but with a longer alkyl chain.
Uniqueness: 1-(Diphenylphosphanyl)pyrrolidine is unique due to its pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with metal centers and can lead to different catalytic behaviors compared to other phosphine ligands.
属性
CAS 编号 |
22859-55-8 |
|---|---|
分子式 |
C16H18NP |
分子量 |
255.29 g/mol |
IUPAC 名称 |
diphenyl(pyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C16H18NP/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI 键 |
JWDLQVCUBLWXFJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


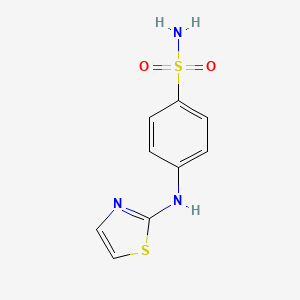
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
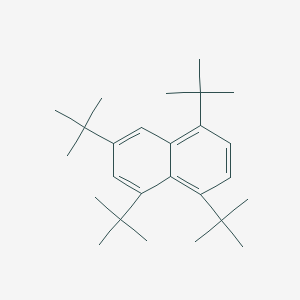
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

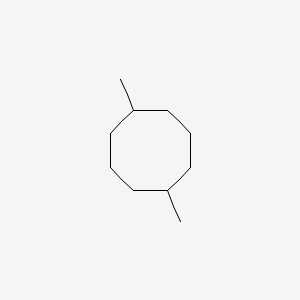

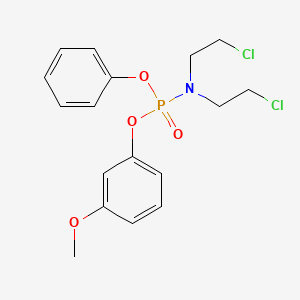
![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

